molecular formula C7H10F2O2 B2872366 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid CAS No. 1773507-87-1

2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid

Cat. No.: B2872366
CAS No.: 1773507-87-1
M. Wt: 164.152
InChI Key: VSKLQNOSDXIRDP-UHFFFAOYSA-N
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Description

“2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid” is a chemical compound with the CAS Number: 1773507-87-1 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI Code: 1S/C7H10F2O2/c1-6(2-5(10)11)3-7(8,9)4-6/h2-4H2,1H3,(H,10,11) . The molecular weight of this compound is 164.15 .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Fluorinated Cycloalkyl Compounds in Enzyme Inhibition

One study explores the decomposition mechanism and inhibition properties of 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) against 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase. DFACC demonstrates submicromolar affinity as a slow-dissociating inhibitor for ACC deaminase, showcasing the potential of fluorinated cycloalkyl compounds in enzyme inhibition and as probes for enzyme mechanism studies (Liu et al., 2015).

Coordination Chemistry and Medicinal Applications

Research comparing the complexing properties of cyclen and cyclam derivatives with acetic acid and their methylphosphonic or methylphosphinic acid analogues, mainly with copper and lanthanides, highlights the importance of such compounds in coordination chemistry. The findings have implications for medicinal applications, including imaging and therapy (Lukeš et al., 2001).

Synthetic Methodologies and Chemical Reactivity

Another study investigates the synthesis of 1-amino-3,3-difluorocyclobutanecarboxylic acid from acetone, showcasing innovative approaches to incorporating the difluoro group into cyclobutyl rings. This research contributes to the development of synthetic methodologies for creating fluorinated compounds with potential applications in pharmaceuticals and agrochemicals (Mykhailiuk et al., 2010).

Antioxidant and Enzyme Inhibition by Metal Complexes

A study on the synthesis, characterization, antioxidant, and xanthine oxidase inhibitory activities of transition metal complexes with a novel amino acid bearing Schiff base ligand demonstrates the potential of fluorinated compounds in therapeutic applications. The zinc complex, in particular, showed significant inhibitory activity against xanthine oxidase, highlighting the potential for developing new therapeutic agents (Ikram et al., 2015).

Safety and Hazards

The safety information for “2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid” includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

2-(3,3-difluoro-1-methylcyclobutyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c1-6(2-5(10)11)3-7(8,9)4-6/h2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKLQNOSDXIRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of Intermediate 229C (100 mg, 0.689 mmol) in ethanol (1 mL) and H2O (1 mL) was added a 10% aq. solution of NaOH (2 mL, 0.689 mmol) and the reaction mixture was stirred at 90° C. for 12 h. The reaction mixture was concentrated and the pH of the residue was adjusted to 4 with an aqueous solution of 1.5 N HCl, and the compound was extracted with EtOAc (3×10 mL). The combined organic layer was dried on Na2SO4, filtered and the filtrate evaporated under reduced pressure to afford Intermediate 229D as a yellow sticky liquid (80 mg, 71%). The crude intermediate was taken as such for further reaction without purification. 1H NMR (400 MHz, DMSO-d6) δ ppm 12.14 (brs, 1H), 2.11-2.39 (m, 6H), 1.15 (s, 3H).
Quantity
100 mg
Type
reactant
Reaction Step One
[Compound]
Name
aq. solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
71%

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